7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The incorporation of fluorine atoms into the molecular structure often enhances the compound’s biological activity and stability, making it a valuable target for research in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including cyclization and fluorination reactions. One common synthetic route starts with the preparation of a suitable isoquinoline precursor, followed by selective fluorination and trifluoroacetylation. Reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the trifluoroacetyl group to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different applications .
Scientific Research Applications
7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Research focuses on its potential as an antineoplastic and antiviral agent, leveraging its enhanced biological activity due to fluorination.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. Pathways involved may include inhibition of DNA gyrase in bacteria or modulation of neurotransmitter receptors in the nervous system .
Comparison with Similar Compounds
Similar compounds include other fluorinated isoquinolines and quinolines, such as:
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
- 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
- Fluoroquinolones
Compared to these compounds, 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both fluorine and trifluoroacetyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRMLQXJOXUOHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158512 | |
Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912846-64-1 | |
Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912846-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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